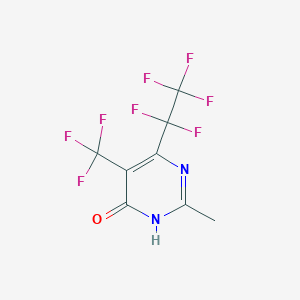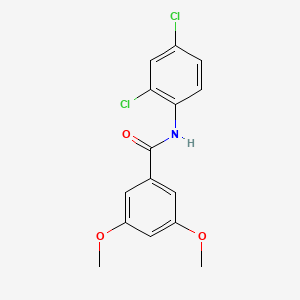![molecular formula C12H19N3OS B3725669 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone]](/img/structure/B3725669.png)
1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone]
描述
1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] (TTCHTH) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of thiazolidinedione, which is a class of compounds that has been shown to have various biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. TTCHTH is a promising compound that has been shown to have unique properties that could make it useful in a variety of research applications.
作用机制
The mechanism of action of 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and hypoglycemic effects. The compound has been shown to inhibit the production of inflammatory mediators, which could potentially reduce inflammation in various tissues. It has also been shown to inhibit the growth of cancer cells, which could make it useful in the development of new cancer therapies. Additionally, 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] has been shown to have hypoglycemic effects, which could potentially make it useful in the treatment of diabetes.
实验室实验的优点和局限性
One of the advantages of using 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] in lab experiments is its unique properties, which could make it useful in a variety of research applications. Additionally, the compound has been shown to have relatively low toxicity, which could make it safe to use in cell and animal studies. However, one of the limitations of using 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] in lab experiments is the complexity of its synthesis, which could make it difficult to obtain in large quantities. Additionally, the mechanism of action of 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] is not fully understood, which could make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research involving 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone]. One area of research could be the development of new anti-inflammatory therapies based on the compound's ability to inhibit COX-2 activity. Additionally, the compound's anti-cancer properties could be further explored, with the goal of developing new cancer therapies. Another potential area of research could be the development of new hypoglycemic agents based on the compound's ability to lower blood glucose levels. Finally, the mechanism of action of 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] could be further explored, with the goal of gaining a better understanding of how the compound exerts its various biological effects.
科学研究应用
1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties, and could potentially be used in the development of new cancer therapies. Additionally, 1,3-thiazolidine-2,4-dione 2-[(3,3,5-trimethylcyclohexylidene)hydrazone] has been shown to have potential applications in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
属性
IUPAC Name |
(2Z)-2-[(Z)-(3,3,5-trimethylcyclohexylidene)hydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-8-4-9(6-12(2,3)5-8)14-15-11-13-10(16)7-17-11/h8H,4-7H2,1-3H3,(H,13,15,16)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBALMFDWYXPK-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NN=C2NC(=O)CS2)CC(C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N/N=C\2/NC(=O)CS2)/CC(C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725586.png)
![2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3725596.png)
![3-methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3725598.png)



![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B3725618.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylpropanamide](/img/structure/B3725635.png)
![5-(3-hydroxy-4-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3725636.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3725643.png)
![2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3725650.png)
![4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B3725654.png)
![1-(4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3725675.png)
